![molecular formula C34H23OP B14608516 Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane CAS No. 60632-52-2](/img/structure/B14608516.png)
Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane is a complex organophosphorus compound known for its unique structural and chemical properties. This compound is characterized by the presence of a phosphorus atom bonded to phenyl and phenylethynyl groups, making it a valuable molecule in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane typically involves the reaction of phenyl(2-(phenylethynyl)phenyl)phosphine oxide with specific reagents under controlled conditions. One common method includes the use of aryl isonitriles as radical acceptors and tert-butyl hydroperoxide (TBHP) as an oxidant in the presence of a catalytic amount of silver acetate . This process can also be achieved through a photochemical approach using organic photocatalysts .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The phenyl and phenylethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various phosphine oxides, substituted phosphines, and other organophosphorus compounds.
Applications De Recherche Scientifique
Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions involving phosphorus-containing molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with transition metals, facilitating various catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing biological pathways and material properties.
Comparaison Avec Des Composés Similaires
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Used as a photoinitiator in polymerization reactions.
Tertiary phosphines: A broad class of compounds with similar P-C bonds used in catalysis.
Uniqueness: Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane stands out due to its unique combination of phenyl and phenylethynyl groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
60632-52-2 |
|---|---|
Formule moléculaire |
C34H23OP |
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
1-(2-phenylethynyl)-2-[phenyl-[2-(2-phenylethynyl)phenyl]phosphoryl]benzene |
InChI |
InChI=1S/C34H23OP/c35-36(32-20-8-3-9-21-32,33-22-12-10-18-30(33)26-24-28-14-4-1-5-15-28)34-23-13-11-19-31(34)27-25-29-16-6-2-7-17-29/h1-23H |
Clé InChI |
HZFZVRYKOJTEHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4C#CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


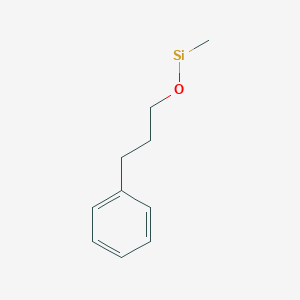
![1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14608437.png)

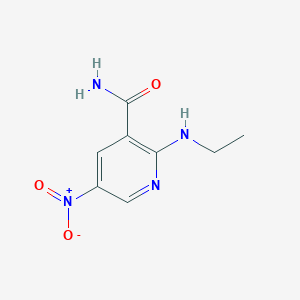
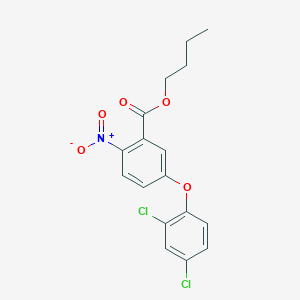
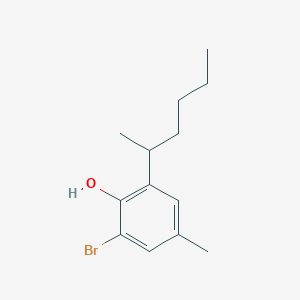
![1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)](/img/structure/B14608481.png)
![Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate](/img/structure/B14608488.png)
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol](/img/structure/B14608490.png)
![3-Hexyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14608505.png)
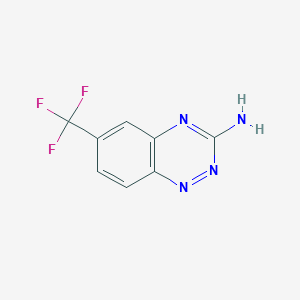
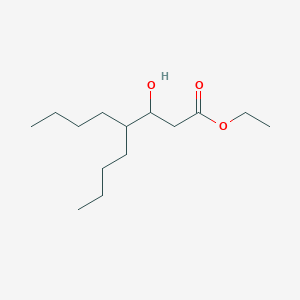

![4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14608532.png)
